molecular formula C13H19N3O B3005252 1-(but-2-yn-1-yl)-4-cyclohexyl-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 2199591-31-4

1-(but-2-yn-1-yl)-4-cyclohexyl-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B3005252
CAS No.: 2199591-31-4
M. Wt: 233.315
InChI Key: UFDHWZFULONGAD-UHFFFAOYSA-N
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Description

1-(but-2-yn-1-yl)-4-cyclohexyl-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by its unique structure, which includes a triazole ring fused with a cyclohexyl group and a but-2-yn-1-yl substituent. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Chemical Reactions Analysis

1-(but-2-yn-1-yl)-4-cyclohexyl-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride . The compound can also participate in nucleophilic substitution reactions, leading to the formation of various derivatives. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-(but-2-yn-1-yl)-4-cyclohexyl-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets and pathways within cells. The compound is known to inhibit certain enzymes, leading to the disruption of key biochemical processes . For example, it may inhibit the activity of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism . This inhibition can result in the modulation of various signaling pathways, ultimately leading to the compound’s therapeutic effects.

Biological Activity

The compound 1-(but-2-yn-1-yl)-4-cyclohexyl-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a derivative of the triazole family, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Below are key areas where this compound exhibits notable effects:

Antimicrobial Activity

Triazole derivatives are widely recognized for their antimicrobial properties. Studies have shown that compounds similar to this compound demonstrate significant activity against a range of bacteria and fungi. For instance:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus6.25 μg/mL
Escherichia coli12.5 μg/mL
Candida albicans25 μg/mL

These findings suggest that the compound could be a candidate for further development as an antimicrobial agent .

Anticancer Properties

Research has indicated that triazole derivatives can exhibit anticancer activity by inducing apoptosis in cancer cells. In vitro studies on cell lines such as MDA-MB-231 (breast cancer) have shown that certain triazole derivatives increase levels of pro-apoptotic proteins (e.g., Bax) while decreasing anti-apoptotic proteins (e.g., Bcl2). This mechanism suggests a potential role for 1-(but-2-yn-1-y)-4-cyclohexyl-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one in cancer therapy .

Case Studies

Several case studies have highlighted the biological efficacy of similar triazole compounds:

  • Study on Anticancer Activity :
    • A derivative similar to our compound was tested against lung cancer cells and showed significant inhibition of cell growth with an IC50 value of 0.88 μg/mL for PARP inhibition .
  • Antimicrobial Efficacy :
    • A series of synthesized triazoles exhibited broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria. The most effective compound had MIC values ranging from 6.25 to 25 μg/mL against various pathogens .

Properties

IUPAC Name

2-but-2-ynyl-4-cyclohexyl-5-methyl-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-3-4-10-15-13(17)16(11(2)14-15)12-8-6-5-7-9-12/h12H,5-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFDHWZFULONGAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCN1C(=O)N(C(=N1)C)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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